N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide
Overview
Description
Genz-123346 free base is a potent and selective inhibitor of glucosylceramide synthase (GL1 synthase). It blocks the conversion of ceramide to glucosylceramide, the first step in the biosynthesis of gangliosides and other glycosphingolipids . This compound has shown potential in improving glucose tolerance, insulin sensitivity, and normalizing hemoglobin A1C levels in diabetic models .
Mechanism of Action
Target of Action
Genz-123346, also known as Genz-123346 (free base) or Genz-123346 free base, is a potent and specific inhibitor of Glucosylceramide Synthase (GCS) . GCS is a key enzyme involved in the biosynthesis of glycosphingolipids and in regulating ceramide metabolism .
Mode of Action
Genz-123346 blocks the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1 .
Biochemical Pathways
The primary biochemical pathway affected by Genz-123346 is the glycosphingolipid synthesis pathway. By inhibiting GCS, Genz-123346 prevents the conversion of ceramide to glucosylceramide (GL1), thereby disrupting the synthesis of glycosphingolipids . This can enhance the killing of tumor cells by cytotoxic anti-cancer agents .
Pharmacokinetics
In the Zucker diabetic fatty rat and the diet-induced obese mouse, Genz-123346 has shown to improve glucose tolerance and insulin sensitivity . The oral bioavailability of the drug is about 10% and 30% in mice and rats, respectively, with a half-life in plasma of 30–60 minutes .
Result of Action
Genz-123346 has been shown to have potential anticancer activity . It enhances the killing of tumor cells by cytotoxic anti-cancer agents . In addition, it has been shown to improve glucose tolerance, improve insulin sensitivity, and normalize hemoglobin A1C levels in Zucker diabetic fatty rats .
Action Environment
The action of Genz-123346 can be influenced by environmental factors such as diet. For example, in the diet-induced obese mouse, treatment with Genz-123346 normalized A1C levels and improved glucose tolerance . .
Biochemical Analysis
Biochemical Properties
Genz-123346 plays a significant role in biochemical reactions. It blocks the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1 with an IC50 value of 14 nM . It interacts with enzymes such as glucosylceramide synthase, and its interactions are characterized by inhibition .
Cellular Effects
Genz-123346 has profound effects on various types of cells and cellular processes. Exposure of cells to Genz-123346 at non-toxic concentrations can enhance the killing of tumor cells by cytotoxic anti-cancer agents . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Genz-123346 involves its action as a glucosylceramide synthase inhibitor. It blocks the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1 . This inhibition exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Genz-123346 vary with different dosages. In the Zucker diabetic fatty rat, Genz-123346 lowered glucose and A1C levels and improved glucose tolerance
Metabolic Pathways
Genz-123346 is involved in the metabolic pathway of glycosphingolipid synthesis, where it acts as a glucosylceramide synthase inhibitor . It interacts with enzymes such as glucosylceramide synthase .
Preparation Methods
The synthesis of Genz-123346 free base involves the preparation of a fatty acid amide derivative. The synthetic route typically includes the reaction of nonanoic acid with a pyrrolidine derivative, followed by further modifications to achieve the desired compound . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
Genz-123346 free base undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: Reduction reactions may be employed to alter the oxidation state of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Genz-123346 free base has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of glucosylceramide synthase and its effects on glycosphingolipid biosynthesis.
Biology: The compound is utilized to investigate cellular processes involving glucosylceramide and its role in cell signaling and metabolism.
Industry: It is used in the development of new drugs targeting glucosylceramide synthase and related pathways.
Comparison with Similar Compounds
Genz-123346 free base is unique in its high potency and selectivity for glucosylceramide synthase inhibition. Similar compounds include:
Eliglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease.
Miglustat: A glucosylceramide synthase inhibitor used for treating type 1 Gaucher disease and Niemann-Pick disease type C.
Compared to these compounds, Genz-123346 free base has shown superior efficacy in preclinical models for improving glucose tolerance and insulin sensitivity .
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXWOFCUJJYEO-HYBUGGRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491833-30-8 | |
Record name | GENZ-123346 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GENZ-123346 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JW4ZYR2CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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